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Compound of Interest

Compound Name: AF 555 NHS ester

Cat. No.: B12368062 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies underlying

the amine labeling technique using Alexa Fluor™ 555 N-hydroxysuccinimidyl (NHS) ester. It is

designed to equip researchers with the necessary knowledge to effectively conjugate this

bright, photostable fluorescent dye to proteins and other amine-containing biomolecules for a

wide range of applications in life sciences and drug development.

Core Principle: Covalent Amide Bond Formation
The fundamental principle of AF 555 NHS ester amine labeling lies in a nucleophilic acyl

substitution reaction. The NHS ester is an amine-reactive functional group that efficiently reacts

with primary amines (–NH₂) present on biomolecules to form a stable, covalent amide bond.[1]

[2] In proteins, the most common targets for this reaction are the ε-amino group of lysine

residues and the N-terminal α-amino group of the polypeptide chain.[1][3][4]

The reaction proceeds as the deprotonated primary amine acts as a nucleophile, attacking the

electrophilic carbonyl carbon of the NHS ester. This results in the formation of an amide bond

between the AF 555 fluorophore and the target molecule, with the release of N-

hydroxysuccinimide (NHS) as a byproduct.[1]
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Key Reaction Parameters and Quantitative Data
The efficiency of the labeling reaction is critically dependent on several parameters. Proper

control of these factors is essential for achieving the desired degree of labeling and ensuring

the functionality of the labeled biomolecule.

pH of the Reaction: The pH of the reaction buffer is the most crucial factor.[3][5] The reaction

with primary amines is strongly pH-dependent.[6][7] At a pH below the pKa of the amine group

(for lysine, this is around 10.5), the amine is protonated (-NH₃⁺) and non-nucleophilic, which

significantly slows down the reaction.[3] As the pH increases, the concentration of the

deprotonated, reactive amine (-NH₂) increases, favoring the conjugation.[3] However, at high

pH, the NHS ester becomes increasingly susceptible to hydrolysis, a competing reaction that

renders the dye inactive.[1][5] The optimal pH range that balances amine reactivity and NHS

ester stability is 8.3 to 8.5.[5][6][8]

pH Value Reaction Rate NHS Ester Stability
Overall Labeling
Efficiency

< 7.0 Very Slow High Very Low

7.0 - 8.0 Moderate Moderate Sub-optimal

8.3 - 8.5 Optimal Sufficient Optimal

> 9.0 Fast
Low (Rapid

Hydrolysis)
Decreased
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Molar Ratio of Dye to Protein: The molar excess of the AF 555 NHS ester relative to the

amount of protein will influence the degree of labeling (DOL), which is the average number of

dye molecules conjugated to each protein molecule.[9][10] A higher molar excess generally

leads to a higher DOL.[10] However, excessive labeling can lead to fluorescence quenching

and may compromise the biological activity of the protein.[9][11] The optimal molar ratio should

be determined empirically for each specific protein and application, with a starting point often

being a 5- to 20-fold molar excess of the dye.[12][13]

Protein Concentration: For efficient labeling, the concentration of the protein solution should

ideally be between 2 and 10 mg/mL.[13][14][15] Dilute protein solutions (<1 mg/mL) can lead to

lower labeling efficiency.[15]

Reaction Time and Temperature: The labeling reaction is typically carried out at room

temperature for 1 to 4 hours or on ice overnight.[5][7]

Experimental Protocols
Below are detailed methodologies for labeling proteins with AF 555 NHS ester, purification of

the conjugate, and determination of the degree of labeling.

I. Preparation of Reagents
Protein Solution:

The protein to be labeled should be of high purity.[15]

The protein must be in an amine-free buffer.[5][7][13] Commonly used buffers include 0.1

M sodium bicarbonate or phosphate-buffered saline (PBS) at a pH of 8.3-8.5.[5][7]

Substances containing primary amines, such as Tris or glycine, will compete with the

target protein for the NHS ester and must be removed by dialysis or gel filtration prior to

labeling.[13][15]

The protein concentration should be adjusted to 2-10 mg/mL.[14][15]

AF 555 NHS Ester Stock Solution:
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AF 555 NHS ester is moisture-sensitive.[13] Allow the vial to warm to room temperature

before opening to prevent condensation.[13]

Dissolve the AF 555 NHS ester in a high-quality, anhydrous organic solvent such as

dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10

mg/mL.[5][14][16]

Prepare this solution immediately before use, as NHS esters are not stable in solution for

extended periods.[17]

II. Labeling Reaction
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While gently vortexing the protein solution, slowly add the calculated amount of the AF 555
NHS ester stock solution.[7][14] The final concentration of the organic solvent (DMSO or

DMF) in the reaction mixture should be less than 10%.[12]
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Incubate the reaction mixture at room temperature for 1-4 hours or on ice overnight,

protected from light.[5][7] Gentle stirring or rotation during incubation can improve labeling

efficiency.[18]

III. Purification of the Labeled Protein
It is crucial to remove the unreacted AF 555 NHS ester and the NHS byproduct from the

labeled protein.[9][19] The most common method for purification is size-exclusion

chromatography (e.g., gel filtration).[4][7][14] Dialysis can also be used.[20]

Equilibrate a gel filtration column (e.g., Sephadex G-25) with an appropriate buffer, such as

PBS.[14]

Apply the reaction mixture to the top of the column.

Elute the labeled protein with the equilibration buffer. The labeled protein, being larger, will

elute first, while the smaller, unconjugated dye molecules will be retained on the column.

Collect the fractions containing the colored, labeled protein.

IV. Characterization: Determining the Degree of Labeling
(DOL)
The DOL is calculated from the absorbance measurements of the purified conjugate at 280 nm

(for the protein) and at the absorbance maximum of the AF 555 dye (~555 nm).[9][11][19]

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 555 nm

(A₅₅₅) using a spectrophotometer.

Calculate the protein concentration using the following formula, which corrects for the

absorbance of the dye at 280 nm:

Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein

CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye). For AF 555, this

is approximately 0.08.

ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
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Calculate the DOL using the following formula:

DOL = A₅₅₅ / (ε_dye × Protein Concentration (M))

ε_dye is the molar extinction coefficient of AF 555 at 555 nm, which is approximately

150,000 M⁻¹cm⁻¹.[21]

For IgG antibodies, an optimal DOL is typically between 2 and 10.[11][15]

Application in Immunofluorescence
AF 555-labeled proteins, particularly antibodies, are widely used in fluorescence microscopy for

immunofluorescence (IF) staining. The high brightness and photostability of AF 555 make it an

excellent choice for visualizing cellular targets.[22][23][24]
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Troubleshooting
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Issue Potential Cause Suggested Solution

Low Labeling Efficiency

- Presence of primary amines

in the buffer (e.g., Tris,

glycine).[13]- Incorrect pH of

the reaction buffer.[2][3]-

Hydrolyzed/inactive NHS ester

due to moisture.[13]- Low

protein concentration.[13][15]

- Dialyze the protein against an

amine-free buffer (PBS or

bicarbonate).- Ensure the

buffer pH is between 8.3 and

8.5.- Use fresh, high-quality

anhydrous DMSO or DMF to

dissolve the NHS ester.-

Concentrate the protein to at

least 2 mg/mL.

Protein Precipitation

- High dye-to-protein molar

ratio.[13]- High concentration

of organic solvent.

- Reduce the molar excess of

the dye in the reaction.-

Ensure the final concentration

of DMSO or DMF is below

10%.

No or Weak Fluorescence
- Sub-optimal degree of

labeling.- Photobleaching.

- Optimize the labeling reaction

to achieve a higher DOL.- Use

an anti-fade mounting medium

for microscopy.

Properties of AF 555 Dye
Property Value

Excitation Maximum ~555 nm[16][21][23]

Emission Maximum ~565 nm[21][23]

Molar Extinction Coefficient ~150,000 cm⁻¹M⁻¹[21]

Quantum Yield High[22][24]

Photostability High[22][24]

Solubility Water-soluble[16][23]

pH Sensitivity
Relatively insensitive over a wide pH range (pH

4-10)[16][23]
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This guide provides a solid foundation for understanding and implementing AF 555 NHS ester
amine labeling. For specific applications and proteins, empirical optimization of the reaction

conditions is always recommended to achieve the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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